molecular formula C35H54O10 B190794 Cimicifugoside H-2 CAS No. 161097-77-4

Cimicifugoside H-2

Cat. No.: B190794
CAS No.: 161097-77-4
M. Wt: 634.8 g/mol
InChI Key: SUNYLGIAMKNXMN-GLWILYKISA-N
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Description

Cimicifugoside H-2 is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant, which is commonly found in China. This compound has garnered significant attention due to its potential pharmacological properties, particularly its ability to inhibit certain oncogenic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimicifugoside H-2 is typically extracted from the rhizomes of Cimicifuga foetida using a series of chromatographic techniques. The extraction process involves the use of solvents such as ethanol and water in varying concentrations to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using chromatographic methods. The purified compound is then subjected to quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

    Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.

    Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable compound for biological research.

    Medicine: Cimicifugoside H-2 has demonstrated potential as an inhibitor of the IκB kinase alpha protein, which is involved in the nuclear factor kappa light chain enhancer of activated B cells pathway.

    Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Cimicifugoside H-2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of the pathway, thereby reducing inflammation and potentially inhibiting cancer cell proliferation. The interaction of this compound with the protein is stabilized by hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

  • Cimicifugoside A
  • Cimicifugoside B
  • Cimicifugoside C
  • Cimicifugoside D
  • Cimicifugoside E

Comparison: Cimicifugoside H-2 is unique among its counterparts due to its higher affinity for the IκB kinase alpha protein and its potent inhibitory effects on the nuclear factor kappa light chain enhancer of activated B cells pathway. This makes it a more promising candidate for therapeutic applications compared to other Cimicifugosides .

Properties

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYLGIAMKNXMN-GLWILYKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161097-77-4
Record name Cimicifugoside H-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGOSIDE H-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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